1-But-2-ynyl-4-hydroxypyridin-2-one
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Overview
Description
1-But-2-ynyl-4-hydroxypyridin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydroxypyridinones, which are known for their metal-chelating properties. The presence of both a hydroxyl group and an alkyne group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-But-2-ynyl-4-hydroxypyridin-2-one typically involves the reaction of 4-hydroxypyridin-2-one with 1-bromo-2-butyne under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinone attacks the bromoalkyne, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-But-2-ynyl-4-hydroxypyridin-2-one can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be used in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used in aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyridinones.
Scientific Research Applications
1-But-2-ynyl-4-hydroxypyridin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a metal chelator, particularly for iron, which can be useful in treating conditions like iron overload.
Mechanism of Action
The primary mechanism of action of 1-But-2-ynyl-4-hydroxypyridin-2-one involves its ability to chelate metal ions, particularly iron. By binding to iron, it can prevent the formation of reactive oxygen species (ROS) and reduce oxidative stress. This property is particularly valuable in neuroprotection, where oxidative stress plays a significant role in neuronal damage. The compound’s ability to chelate iron and other metals makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
1-But-2-ynyl-4-hydroxypyridin-2-one can be compared with other hydroxypyridinones, such as:
1-Hydroxy-2(1H)-pyridinone (1,2-HOPO): Known for its strong metal-chelating properties and used in various therapeutic applications.
Deferiprone: A clinically used iron chelator for treating iron overload conditions.
CP20 (1,2-dimethyl-3-hydroxypyridin-4-one hydrochloride): Another iron chelator with applications in treating iron overload.
The uniqueness of this compound lies in its alkyne group, which provides additional reactivity and potential for further functionalization compared to other hydroxypyridinones.
Properties
IUPAC Name |
1-but-2-ynyl-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-3-5-10-6-4-8(11)7-9(10)12/h4,6-7,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHFRPURHXBOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=CC(=CC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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